An In-Depth Technical Guide to Ceramide 4: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to Ceramide 4: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide 4, a term previously used in the International Nomenclature of Cosmetic Ingredients (INCI), refers to a class of ceramides (B1148491) now more accurately classified as Ceramide AS and Ceramide EOH. These sphingolipids are integral components of the stratum corneum, the outermost layer of the epidermis, where they play a crucial role in maintaining the skin's barrier function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of Ceramide 4, with a focus on its two main subtypes.
Chemical Structure and Nomenclature
Ceramides are structurally characterized by a sphingoid base linked to a fatty acid via an amide bond. The specific structure of Ceramide 4 varies depending on the nature of both the sphingoid base and the fatty acid.
Ceramide AS is defined as an N-acylated sphingolipid where the sphingosine (B13886) base has a D-erythro configuration and is linked to an alpha-hydroxy fatty acid, which can be either saturated or unsaturated. A representative molecule of this class is N-(R)-alpha-Hydroxystearoyl-phytosphingosine .
-
IUPAC Name: (2R,3S,4R)-2-(R)-2-hydroxyoctadecanamido-octadecane-1,3,4-triol[1]
-
Molecular Formula: C₃₆H₇₃NO₅[1]
-
Molecular Weight: 599.97 g/mol [1]
Ceramide EOH is characterized by an esterified ω-hydroxy fatty acid linked to a 6-hydroxy-sphingosine base. These are crucial for the formation of the lamellar structure of the epidermal barrier[2][3][4]. A structurally related example is N-(30-Linoleoyloxy-triacontanoyl)-sphingosine (a type of Ceramide EOS) .
-
IUPAC Name for a representative Ceramide EOH: [(2S,3R,4E,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]-(ω-linoleoyloxy)acyl-amide (specific acyl chain varies)
-
Molecular Formula (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): C₆₆H₁₂₅NO₅[5]
-
Molecular Weight (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): 1013 g/mol [5]
Physicochemical Properties
The physicochemical properties of Ceramide 4 are influenced by the specific fatty acid and sphingoid base composition. The following tables summarize the available quantitative data for representative molecules.
Table 1: Physicochemical Properties of N-Stearoyl-D-erythro-sphingosine (a Ceramide NS, closely related to Ceramide AS)
| Property | Value | Reference |
| Molecular Formula | C₃₆H₇₁NO₃ | [6][7] |
| Molecular Weight | 565.96 g/mol | [6][8] |
| Appearance | Powder or crystals | [7] |
| Storage Temperature | -20°C | [7] |
Table 2: Physicochemical Properties of N-Stearoyl-phytosphingosine (Ceramide NP, a phytosphingosine-based ceramide)
| Property | Value | Reference |
| Molecular Formula | C₃₆H₇₃NO₄ | [9] |
| Molecular Weight | 583.97 g/mol | [9] |
| CAS Number | 34354-88-6 | [9] |
Biological Properties and Signaling Pathways
Ceramides, in general, are bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation[10][11][12][13][14]. They exert their effects through various signaling pathways.
General Ceramide Synthesis Pathways:
Ceramides are synthesized through three primary pathways:
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide[15].
-
Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.
-
Salvage Pathway: Complex sphingolipids are broken down into sphingosine, which is then re-acylated to form ceramide[15].
General Ceramide Signaling Pathways:
Ceramides act as second messengers, influencing downstream signaling cascades. Key targets include:
-
Protein Phosphatases: Ceramides can activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[12][13].
-
Kinases: They can activate stress-activated protein kinases like JNK and the atypical protein kinase C (PKC) isoform, PKC zeta[10][12].
-
Inhibition of Pro-survival Pathways: Through the activation of phosphatases, ceramides can indirectly inhibit pro-growth signaling pathways such as the Akt/PKB pathway[10][12].
Specific Roles of Ceramide AS and EOH:
-
Ceramide EOH is particularly crucial for the formation and maintenance of the skin's permeability barrier[2][3][4][16]. A deficiency in ω-hydroxy ceramides, including Ceramide EOH, is associated with skin conditions like psoriasis and dry skin[3].
-
Ceramide AS and the closely related Ceramide AH are involved in the homeostasis of the epidermal barrier[17][18].
Experimental Protocols
Extraction of Ceramides from Stratum Corneum
This protocol is a modification of the Bligh and Dyer method, adapted for stratum corneum samples obtained by tape stripping[19].
Workflow:
Detailed Method:
-
Collect stratum corneum using adhesive tape strips.
-
Scrape the stratum corneum from the tape strips into a glass tube containing 2 mL of a water:methanol (9:1, v/v) solution.
-
Wash the well twice with 1.15 mL of methanol to collect any remaining particles and add to the tube.
-
Add 0.25 mL of chloroform and appropriate internal standards.
-
Allow the lipids to extract for a minimum of one hour.
-
Induce phase separation by adding 2 mL of chloroform and 0.45 mL of 2% formic acid.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase.
-
To ensure complete extraction, add another 2.5 mL of chloroform to the remaining aqueous phase and protein interphase, vortex, centrifuge, and collect the lower chloroform phase.
-
Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas.
-
The dried lipid extract can then be reconstituted in an appropriate solvent for further analysis.
Analysis of Ceramides by LC-MS/MS
This is a general protocol for the analysis of various ceramide species using reverse-phase liquid chromatography-tandem mass spectrometry[20][21][22][23][24].
Workflow:
Instrumentation and Conditions:
-
Liquid Chromatography System: Waters ACQUITY UPLC I-CLASS PLUS system or similar[20].
-
Column: ACQUITY UPLC CSH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[20].
-
Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium (B1175870) formate[20].
-
Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid[20].
-
Flow Rate: 0.3 mL/min[20].
-
Injection Volume: 5 µL[20].
-
Gradient: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the different ceramide species. For example: 0–17 min, 40%–95% B; 17–19 min, 95% B; 19.01–20 min, 40% B[20].
-
Mass Spectrometer: Waters SELECT SERIES Cyclic IMS or a similar tandem mass spectrometer[20].
-
Ionization: Electrospray ionization (ESI) in positive ion mode[20].
-
MS Parameters: Capillary voltage: 2.5 kV; Cone voltage: 40 V; Source temperature: 140°C; Desolvation temperature: 600°C[20].
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification of specific ceramide species.
Synthesis of Ceramides
A general procedure for the synthesis of ceramides involves the direct coupling of a long-chain sphingoid base with a fatty acid in the presence of a mixed carbodiimide. This method can be adapted for the synthesis of Ceramide AS by using an α-hydroxy fatty acid.
General Reaction Scheme:
Conclusion
Ceramide 4, encompassing Ceramide AS and Ceramide EOH, represents a critical class of lipids essential for skin health and involved in complex cellular signaling. This guide has provided a detailed overview of their chemical structures, physicochemical properties, and biological roles. The included experimental protocols offer a starting point for researchers investigating these important molecules. Further research into the specific signaling pathways of Ceramide AS and EOH will undoubtedly uncover new therapeutic targets for skin disorders and other diseases.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. N-Stearoyl- D -sphingosine = 98.0 TLC 2304-81-6 [sigmaaldrich.com]
- 8. C18-Ceramide | C36H71NO3 | CID 5283565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Ceramide signalling and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 15. Ceramide NP | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scientificspectator.com [scientificspectator.com]
- 17. researchgate.net [researchgate.net]
- 18. lipotype.com [lipotype.com]
- 19. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
- 21. biorxiv.org [biorxiv.org]
- 22. accesson.kr [accesson.kr]
- 23. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
